3-Nitro-N-phenyl-4-quinolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

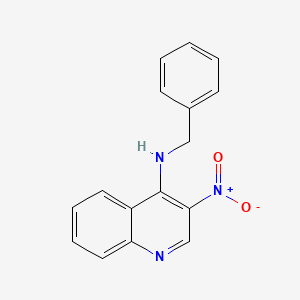

“N-benzyl-3-nitroquinolin-4-amine” is a chemical compound with the CAS number 99009-93-5 . It is used in pharmaceutical testing and has a molecular formula of C15H11N3O2 .

Synthesis Analysis

The synthesis of “N-benzyl-3-nitroquinolin-4-amine” or similar compounds often involves complex chemical reactions. For instance, one study describes the synthesis of a related compound, N-benzyl-3-nitroaniline (NB3N), through a slow evaporation solution growth synthesis method . Another study mentions the use of a transition-metal-free route for the synthesis of quinazolin-4(3H)-ones via 2-aminobenzamides and thiols .

Molecular Structure Analysis

The molecular structure of “N-benzyl-3-nitroquinolin-4-amine” can be determined using techniques such as single-crystal XRD analysis . This analysis can provide information about the crystallographic properties of the compound, including basic cell parameters, structures, and space groups .

Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-3-nitroquinolin-4-amine” can be complex and varied. One study discusses the use of ReactionCode, a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code . This format can be used in a context of reaction similarity searching and classification .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-nitroquinolin-4-amine” can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications are discussed in one study . Another study discusses the importance of physical analysis methods in the food industry .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated the antibacterial properties of nitroquinolone derivatives. For instance, a study explored the synthesis of 8-nitrofluoroquinolone models and their antibacterial activity. Compounds with nitro groups and substituted primary amine appendages showed notable activity against gram-positive and gram-negative strains, particularly against S. aureus (Al-Hiari et al., 2007).

Cytotoxic Activity and Fluorescence Properties

Another area of application is in the synthesis of compounds with potential cytotoxic activity against cancer cells. A study described the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showing that these compounds exhibited in vitro cytotoxic activity against various cancer cell lines. Additionally, their fluorescence properties were also studied, indicating potential applications in imaging and diagnostic procedures (Kadrić et al., 2014).

Synthesis and Antiarrhythmic Properties

Nitroquinoline derivatives have been studied for their potential antiarrhythmic properties. Research on isoquinoline derivatives, including nitrophenyl groups, has indicated their effectiveness in cardiovascular applications (Markaryan et al., 2000).

Nitric Oxide Reactivity and Fluorescence Enhancement

The reactivity of nitroquinoline derivatives with nitric oxide (NO) has been a topic of study, particularly in the context of fluorescence enhancement. This area is crucial for the development of NO-specific probes, which can be used in various biological and medical research applications (McQuade et al., 2010).

Inhibition of Nucleoside Transport Proteins

Nitroquinolines have been explored for their ability to inhibit nucleoside transport proteins. This research has implications for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of nucleoside transport is beneficial (Tromp et al., 2005).

Synthesis of Anti-Tubercular Agents

The 2,4-diaminoquinazoline class, including nitroquinoline derivatives, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This finding is significant for tuberculosis drug discovery, demonstrating the potential of these compounds in developing new therapeutic options (Odingo et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis of N-benzyl-3-nitroquinolin-4-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-nitroquinoline", "benzylamine", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-nitroquinoline with a mixture of concentrated nitric and sulfuric acids to yield 3-nitro-4-nitroquinoline.", "Step 2: Reduction of 3-nitro-4-nitroquinoline with sodium sulfite in the presence of sodium bicarbonate to obtain 3-amino-4-nitroquinoline.", "Step 3: Diazotization of 3-amino-4-nitroquinoline with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 4: Reaction of the diazonium salt intermediate with benzylamine in the presence of sodium acetate to produce N-benzyl-3-nitroquinoline-4-diazonium salt.", "Step 5: Reduction of N-benzyl-3-nitroquinoline-4-diazonium salt with sodium sulfite in the presence of sodium bicarbonate to yield N-benzyl-3-nitroquinoline-4-amine.", "Step 6: Purification of the final product by recrystallization from ethanol and drying under vacuum." ] } | |

CAS RN |

99009-93-5 |

Molecular Formula |

C15H11N3O2 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

3-nitro-N-phenylquinolin-4-amine |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17) |

InChI Key |

LMSFLDIVWGQKLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2714963.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714969.png)

![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)

![1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate](/img/structure/B2714980.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)